2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride 2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17525217
InChI: InChI=1S/C5H10ClNO3S/c1-7(2)5(8)3-4-11(6,9)10/h3-4H2,1-2H3
SMILES:
Molecular Formula: C5H10ClNO3S
Molecular Weight: 199.66 g/mol

2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC17525217

Molecular Formula: C5H10ClNO3S

Molecular Weight: 199.66 g/mol

* For research use only. Not for human or veterinary use.

2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride -

Specification

Molecular Formula C5H10ClNO3S
Molecular Weight 199.66 g/mol
IUPAC Name 3-(dimethylamino)-3-oxopropane-1-sulfonyl chloride
Standard InChI InChI=1S/C5H10ClNO3S/c1-7(2)5(8)3-4-11(6,9)10/h3-4H2,1-2H3
Standard InChI Key OPPVMWODJGZYTH-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=O)CCS(=O)(=O)Cl

Introduction

Molecular and Structural Characteristics

Core Structure and Isomerism

2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride features a linear ethane backbone with a sulfonyl chloride group at the first carbon and a dimethylcarbamoyl moiety at the second carbon. The IUPAC name, 3-(dimethylamino)-3-oxopropane-1-sulfonyl chloride, reflects its propane-based numbering system. This structural arrangement contrasts with its isomer, 1-(dimethylcarbamoyl)ethane-1-sulfonyl chloride (CID 75525835), where the carbamoyl group occupies the first carbon . The distinction significantly impacts reactivity: the 2-substituted isomer exhibits enhanced stability in nucleophilic substitutions due to steric and electronic effects .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC₅H₁₀ClNO₃S
Molecular Weight199.66 g/mol
SMILESCN(C)C(=O)CCS(=O)(=O)Cl
InChIKeyOPPVMWODJGZYTH-UHFFFAOYSA-N

The compound’s sulfonyl chloride group confers high electrophilicity, making it reactive toward amines, alcohols, and thiols . Its carbamoyl moiety enhances solubility in polar aprotic solvents like dimethylformamide (DMF), facilitating use in heterogeneous reactions .

Synthesis and Reaction Mechanisms

Primary Synthetic Routes

The compound is typically synthesized via chlorination of precursor sulfonic acids or sulfonate esters. A common method involves treating 2-mercaptoethanol derivatives with chlorine gas or thionyl chloride (SOCl₂) . For example:

  • Chlorination of Mercaptoethanol Derivatives:
    Reaction of 2-mercaptoethanol with chlorine in aqueous media yields intermediate sulfonic acids, which are subsequently treated with SOCl₂ to form the sulfonyl chloride . Competing pathways may produce byproducts like 2-chloroethanesulfonyl chloride, necessitating careful control of reaction conditions .

  • Sulfonate Ester Conversion:
    Sulfonate esters react with PCl₅ or SOCl₂ under anhydrous conditions, displacing the ester group with chlorine to form the sulfonyl chloride. This route minimizes hydroxyl group interference, achieving yields up to 30% after purification .

Mechanistic Insights

The synthesis often involves transient intermediates such as sultones (cyclic sulfonic esters) and betaines (zwitterionic species). For instance, chlorination of 2-mercaptoethanol generates a sulfenic acid intermediate, which cyclizes to a sultone before undergoing chloride substitution . Competing pathways may lead to overchlorination or hydrolysis, underscoring the need for low-temperature conditions (-10°C to 0°C) and rapid workup .

Applications in Organic Synthesis

Sulfonamide Preparation

As a sulfonyl chloride, the compound readily reacts with primary and secondary amines to form sulfonamides, a cornerstone of medicinal chemistry. For example:

R-NH2+C5H10ClNO3SR-NHSO2-CH2-CO-N(CH3)2+HCl\text{R-NH}_2 + \text{C}_5\text{H}_{10}\text{ClNO}_3\text{S} \rightarrow \text{R-NHSO}_2\text{-CH}_2\text{-CO-N(CH}_3\text{)}_2 + \text{HCl}

This reaction is pivotal in synthesizing protease inhibitors and antibacterial agents, leveraging the sulfonamide group’s hydrogen-bonding capacity .

Directed Metalation Strategies

The dimethylcarbamoyl group acts as a directed metalation group (DMG), enabling regioselective functionalization of aromatic systems. In the presence of strong bases like LDA (lithium diisopropylamide), the carbamoyl group directs deprotonation to ortho positions, facilitating the synthesis of polysubstituted aromatics . This property is exploited in agrochemical synthesis to introduce halogen or alkoxy groups selectively .

Protecting Group Chemistry

Analogous to the 2-(trimethylsilyl)ethanesulfonyl (SES) group, the sulfonyl chloride serves as a temporary protecting group for amines. Its cleavage under mild acidic conditions (e.g., TFA) regenerates the free amine without damaging sensitive functional groups .

Recent Research and Future Directions

Medicinal Chemistry Innovations

Recent studies highlight the compound’s utility in covalent inhibitor design. By reacting with cysteine residues in enzyme active sites, it enables irreversible inhibition of targets like SARS-CoV-2 main protease (Mᵖʳᵒ). Modifications to the carbamoyl group (e.g., fluorination) are being explored to enhance binding affinity and metabolic stability.

Green Chemistry Approaches

Efforts to replace SOCl₂ with mechanochemical or photocatalytic chlorination methods aim to reduce waste. Ball-milling sulfonic acids with PCl₅ has achieved 85% yield in model reactions, though scalability remains a challenge .

Computational Modeling

Density functional theory (DFT) studies predict that electron-withdrawing substituents on the carbamoyl group (e.g., -CF₃) could accelerate sulfonamide formation by 3–5 fold. Experimental validation is ongoing .

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